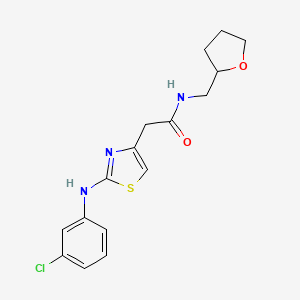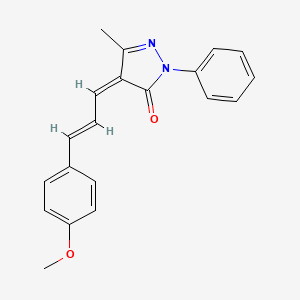![molecular formula C26H25N7O4 B2500737 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1172464-46-8](/img/structure/B2500737.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide" is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazolo[3,4-d]pyrimidin-4-one derivatives and their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from simpler precursors such as amino-pyrazoles or carboxylic acids. For example, one paper describes the preparation of a pyrazolo[3,4-d][1,3]oxazin-4-one derivative, which is then used to generate various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different reagents like hydroxylamine hydrochloride, urea, and aromatic amines . Another paper details the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 2,4-dinitrobenzamide and tosylate precursors, followed by radiolabeling for PET imaging applications .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The papers provide insights into the conformational flexibility and stability of these molecules through density functional theory (DFT) calculations and potential energy surface analyses . Additionally, the crystal structure of related compounds has been determined, providing information on the molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also be functionalized through N-alkylation and coupling with other moieties to generate a diverse array of compounds with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. Spectroscopic methods such as IR, Raman, and NMR are commonly used to characterize these compounds . Theoretical calculations, including DFT and natural bond orbital (NBO) analysis, provide additional insights into their electronic properties, such as the distribution of electron density and the formation of hydrogen bonds .
Applications De Recherche Scientifique
Synthesis Methodologies
Research has focused on developing efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, which are related to the compound . Studies have explored microwave-irradiative cyclocondensation techniques for preparing these compounds, highlighting their potential in creating derivatives with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Properties
Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal Activity
The synthesis of pyrazolo[3,4-d]pyrimidine analogues has also been linked to potential insecticidal activities, suggesting their utility in agricultural applications. This line of research focuses on creating compounds that could serve as safer, more effective alternatives to traditional pesticides (Deohate & Palaspagar, 2020).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, including radiolabeled derivatives, have shown promise in imaging neuroinflammation in vivo, indicating their potential in neurological research and diagnosis (Damont et al., 2015).
Mécanisme D'action
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis . The compound’s effects on these pathways could lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .
Pharmacokinetics
Based on its structure, it is likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could affect the compound’s bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways . These effects could contribute to the compound’s potential therapeutic efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy
Propriétés
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-14-8-6-10-19(16(14)3)32-23-18(13-27-32)25(35)30-26(29-23)33-21(12-15(2)31-33)28-24(34)17-9-7-11-20(36-4)22(17)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWNTPPBVVORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

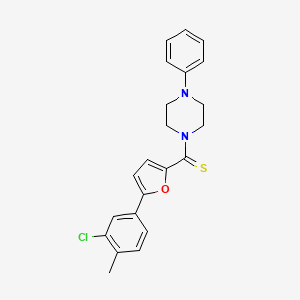
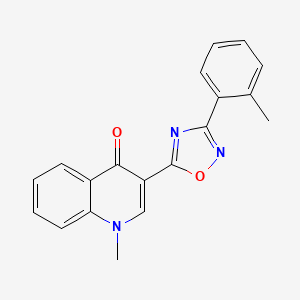
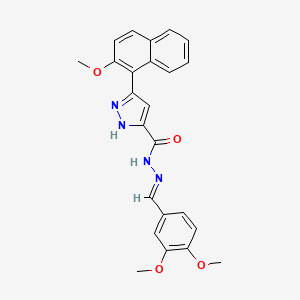
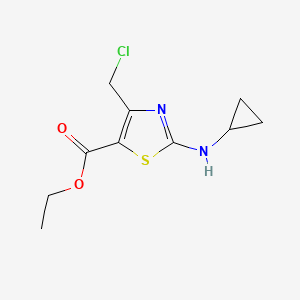
![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)

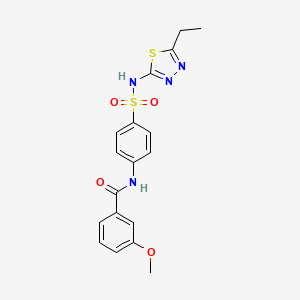
![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)
![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)
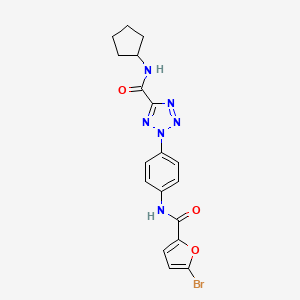
![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)
